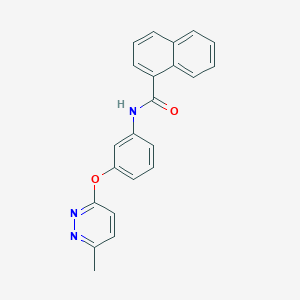![molecular formula C20H15N5S B2883179 5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine CAS No. 339279-58-2](/img/structure/B2883179.png)
5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine” is a chemical substance with the molecular formula C20H15N5S . It is also known by its synonyms “5-[(Z)-2-(3-methylphenyl)diazen-1-yl]-2-(pyridin-2-yl)-4-(thiophen-2-yl)pyrimidine” and "Pyrimidine, 5-[2-(3-methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)-" .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have explored the synthesis of new heterocyclic derivatives starting from pyridothienopyrimidines, highlighting the versatility of these compounds in creating complex molecules. For instance, Davoodnia et al. (2007) reported a convenient synthesis of pyrido[3′, 2′: 4, 5] thieno[3, 2-d] pyrimidine-4(3H)-ones, demonstrating the compound's potential in heterocyclic chemistry and its applications in drug design and synthesis of materials with specific properties Davoodnia et al., 2007.
Antimicrobial Applications
In the field of antimicrobial research, heterocyclic compounds containing the pyrimidine derivative have shown promising results. El‐Wahab et al. (2015) synthesized new compounds with significant antimicrobial activity when incorporated into polyurethane varnish and printing ink, indicating potential uses in materials science and coatings with antimicrobial properties El‐Wahab et al., 2015.
Materials Science and Surface Coating
The incorporation of pyrimidine derivatives into surface coatings has been studied for its antimicrobial effects. This application is critical in developing new materials for healthcare and industry, providing surfaces resistant to microbial growth. The study by El‐Wahab et al. showcases the potential of these compounds in enhancing the physical and mechanical properties of polyurethane varnishes, alongside their antimicrobial capabilities El‐Wahab et al., 2015.
Nonlinear Optical (NLO) Applications
Hussain et al. (2020) investigated the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Their findings suggest that these compounds could be highly beneficial in the development of materials for optoelectronic and high-tech applications, highlighting the importance of pyrimidine derivatives in the advancement of NLO materials Hussain et al., 2020.
Safety and Hazards
properties
IUPAC Name |
(3-methylphenyl)-(2-pyridin-2-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S/c1-14-6-4-7-15(12-14)24-25-17-13-22-20(16-8-2-3-10-21-16)23-19(17)18-9-5-11-26-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYCUCTGQMZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)
![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)

![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)
![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)
![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)
-2-pyridinyl]oxy}-2-naphthyl)methanone](/img/structure/B2883111.png)
![1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2883112.png)
![N-(2-(6-((3-morpholinopropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883113.png)

